molecular formula C18H16O3 B14444964 Acetic acid;4-phenylnaphthalen-1-ol CAS No. 78250-37-0

Acetic acid;4-phenylnaphthalen-1-ol

Cat. No.: B14444964
CAS No.: 78250-37-0
M. Wt: 280.3 g/mol
InChI Key: CUDWHXYOTUZZFB-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylnaphthalen-1-ol is a compound that combines the properties of acetic acid and 4-phenylnaphthalen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-phenylnaphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a phenyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-phenylnaphthalen-1-ol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Acetic acid;4-phenylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetic acid;4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food, industry, and medicine.

    Naphthalene: A polycyclic aromatic hydrocarbon used in the production of dyes, resins, and insecticides.

    Phenol: An aromatic compound with antiseptic properties and applications in the production of plastics and pharmaceuticals.

Uniqueness

Acetic acid;4-phenylnaphthalen-1-ol is unique due to its combined structural features of acetic acid and 4-phenylnaphthalen-1-ol. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both aromatic and carboxylic functionalities.

Properties

CAS No.

78250-37-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

acetic acid;4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H12O.C2H4O2/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;1-2(3)4/h1-11,17H;1H3,(H,3,4)

InChI Key

CUDWHXYOTUZZFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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